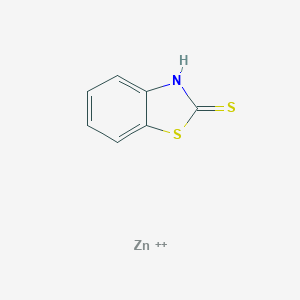

Zinc 2-mercaptobenzothiazole

説明

1,3-benzothiazole-2-thiol is 1,3-Benzothiazole substituted at the 2-position with a sulfanyl group. It has a role as a carcinogenic agent and a metabolite. It is a member of benzothiazoles and an aryl thiol.

2-mercaptobenzothiazole is a Standardized Chemical Allergen. The physiologic effect of 2-mercaptobenzothiazole is by means of Increased Histamine Release, and Cell-mediated Immunity.

2-Mercaptobenzothiazole is a natural product found in Bos taurus with data available.

2-Mercaptobenzothiazole can cause cancer according to California Labor Code and the World Health Organization's International Agency for Research on Cancer (IARC).

特性

CAS番号 |

155-04-4 |

|---|---|

分子式 |

C14H8N2S4Zn |

分子量 |

397.9 g/mol |

IUPAC名 |

zinc;1,3-benzothiazole-2-thiolate |

InChI |

InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

InChIキー |

PGNWIWKMXVDXHP-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |

沸点 |

Decomposes (NTP, 1992) Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. |

Color/Form |

LIGHT YELLOW POWDER |

密度 |

1.7 AT 25 °C/4 °C |

引火点 |

392 °F (NTP, 1992) 392 °F 243 °C |

melting_point |

351 to 358 °F (NTP, 1992) 180.2-181.7 °C MP: 170-173 °C /Technical mercaptobenzothiazole/ 177 - 179 °C 180-182 °C |

他のCAS番号 |

155-04-4 |

物理的記述 |

NKRA; Dry Powder Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

155-04-4 (zinc salt) 2492-26-4 (hydrochloride salt) 26622-66-2 (mercury (+2) salt) 29904-98-1 (cobalt(+2) salt) 32510-27-3 (unspecified copper salt) 4162-43-0 (copper(+2) salt) 7778-70-3 (potassium salt) |

溶解性 |

less than 1 mg/mL at 66 °F (NTP, 1992) In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9) In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5) Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline. For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page. 0.12 mg/mL at 24 °C Solubility in water, g/100ml at 20 °C: 0.01 (very poor) |

蒸気圧 |

0.000464 [mmHg] 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C |

製品の起源 |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of Zinc 2-Mercaptobenzothiazole (ZMBT)

[1]

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex widely recognized as a secondary accelerator in the rubber industry and an emerging scaffold in medicinal chemistry. Unlike its parent ligand, 2-mercaptobenzothiazole (MBT), ZMBT exhibits enhanced thermal stability and a distinct solubility profile due to the chelation of the zinc(II) ion. This guide provides a rigorous examination of ZMBT’s molecular architecture, physicochemical properties, and functional mechanisms, offering a self-validating roadmap for its synthesis and characterization.

Molecular Architecture and Coordination Chemistry[1]

The fundamental unit of ZMBT consists of a central Zinc(II) ion coordinated by two 2-mercaptobenzothiazole ligands. The ligand, MBT, exhibits thione-thiol tautomerism. In the zinc complex, the ligand predominantly adopts the thione form, coordinating through the exocyclic sulfur and the heterocyclic nitrogen, forming a four-membered chelate ring.

Structural Dynamics[1]

-

Formula: Zn(C₇H₄NS₂)₂

-

Coordination Geometry: Distorted tetrahedral (monomeric unit). In the solid state, ZMBT often forms dimeric or polymeric structures via bridging sulfur atoms to satisfy the coordination sphere of Zinc, contributing to its high melting point and insolubility.

-

Stoichiometry: 1:2 (Zn:Ligand).

Figure 1: Coordination assembly of ZMBT from monomeric chelation to solid-state polymeric network.

Physicochemical Properties Profile

ZMBT is characterized by high thermal stability compared to organic accelerators, a direct consequence of the strong Zn-S bonds.

Table 1: Key Physicochemical Parameters[1][2][3][4][5]

| Property | Value | Method/Notes |

| CAS Number | 155-04-4 | Registry Identity |

| Molecular Weight | 397.86 g/mol | Calculated |

| Appearance | White to Pale Yellow Powder | Visual Inspection |

| Melting Point | > 300°C (Decomposes) | DSC (Distinct from MBT MP ~180°C) |

| Density | 1.65 – 1.72 g/cm³ | Pycnometry at 25°C |

| Solubility (Water) | Insoluble (< 20 mg/L) | Hydrophobic nature |

| Solubility (Organic) | Soluble in Pyridine, DMF; Slightly soluble in hot acidic methanol | Solvent dependent |

| Zinc Content | 15.0% – 18.0% | EDTA Titration |

| Volatile Loss | < 0.5% | Heating at 105°C for 2h |

Thermal Analysis (TGA/DSC)

-

Stability Window: Stable up to ~280°C.

-

Decomposition: Onset >300°C. Decomposition releases toxic fumes including SOx, NOx, and ZnO particulate.

-

Insight: The high decomposition temperature makes ZMBT suitable for high-temperature curing cycles where free MBT might volatilize or degrade prematurely.

Spectroscopic Characterization & Validation

To validate the synthesis of ZMBT and distinguish it from the free MBT ligand, spectroscopic markers must be monitored.

Infrared Spectroscopy (FT-IR)[1][6]

-

Ligand (MBT): Shows a broad band at 3100–3200 cm⁻¹ (N-H stretch) and/or ~2500 cm⁻¹ (S-H stretch, weak).

-

Complex (ZMBT):

-

Absence: Complete disappearance of N-H and S-H stretching bands indicates successful deprotonation and metal coordination.

-

Shift: The C=N stretching vibration (approx. 1420–1460 cm⁻¹) shifts due to electron density redistribution upon Zn binding.

-

Fingerprint: Distinct Zn-S vibrations appear in the far-IR region (<400 cm⁻¹), though often outside standard instrument range.

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ (due to solubility limits).

-

Diagnostic Signal: The broad singlet for the N-H/S-H proton of MBT (typically >12 ppm) is absent in the ZMBT spectrum.

-

Aromatic Region: The four aromatic protons (7.0–8.0 ppm) remain but may show slight chemical shift perturbations due to the metal center's inductive effect.

Functional Mechanisms

Rubber Vulcanization Mechanism

ZMBT acts as a secondary accelerator. It does not function in isolation but activates the primary accelerator (often thiazoles or sulfenamides) by providing a soluble source of Zinc ions and mercaptobenzothiazyl radicals.

Figure 2: Mechanism of ZMBT-mediated sulfur crosslinking in rubber matrices.

Biological & Therapeutic Potential

While primarily industrial, ZMBT possesses properties relevant to drug development:

-

Zinc Ionophore Activity: The lipophilic MBT ligands facilitate the transport of Zn²⁺ across lipid membranes. Intracellular zinc accumulation can induce apoptosis in cancer cells or disrupt microbial enzyme systems.

-

Antimicrobial Action: ZMBT releases MBT (a known fungicide) and Zn²⁺ (antimicrobial) upon hydrolysis in acidic biological microenvironments (e.g., fungal vacuoles).

Experimental Protocols

Protocol A: Aqueous Precipitation Synthesis

Rationale: This method uses water as the solvent, minimizing organic waste (Green Chemistry) and yielding high-purity ZMBT.

Reagents:

-

Sodium Hydroxide (NaOH)

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Deionized Water

Step-by-Step Workflow:

-

Dissolution (Salt Formation):

-

Dissolve 16.7 g (0.1 mol) of MBT in 200 mL of 0.5 M NaOH solution.

-

Stir at 50°C until the solution is clear (Formation of soluble NaMBT).

-

Checkpoint: Filter any insoluble residue if the solution is turbid.

-

-

Precipitation (Complexation):

-

Prepare a solution of 14.4 g (0.05 mol) ZnSO₄·7H₂O in 100 mL water.

-

Add the Zinc solution dropwise to the NaMBT solution under vigorous stirring at 50–60°C.

-

Observation: A thick white/pale yellow precipitate (ZMBT) forms immediately.

-

-

Purification:

-

Stir the slurry for 30 minutes to ensure complete reaction.

-

Filter the precipitate using a Buchner funnel.

-

Wash: Wash the cake 3x with warm deionized water to remove Sodium Sulfate (Na₂SO₄) byproducts.

-

Validation: Test the filtrate with BaCl₂; absence of white precipitate indicates sulfate removal.

-

-

Drying:

-

Dry the solid in a vacuum oven at 80°C for 6 hours.

-

Yield: Expected ~19-20 g (>95%).

-

Protocol B: Quality Control (Zinc Content)

-

Digestion: Dissolve 0.2 g ZMBT in 10 mL dilute HCl (releases MBT and Zn²⁺).

-

Extraction: Extract the organic MBT layer with Chloroform (discard organic layer).

-

Titration: Adjust aqueous phase pH to 10 (Buffer). Titrate Zn²⁺ with 0.01 M EDTA using Eriochrome Black T indicator (Red → Blue endpoint).

Safety and Handling (E-E-A-T)

-

Toxicity: ZMBT is classified as Aquatic Acute 1 and Aquatic Chronic 1 . It is very toxic to aquatic life.[2] All waste streams must be collected and incinerated.

-

Sensitization: Known skin sensitizer (Category 1). Handling requires nitrile gloves and long sleeves.

-

Dust Hazard: As a fine powder, ZMBT poses a dust explosion hazard. Use spark-proof tools and local exhaust ventilation.

References

-

PubChem Database. Zinc 2-mercaptobenzothiazole (CID 9071).[2] National Library of Medicine.[2] Available at: [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Zinc bis(2-mercaptobenzothiazole).[2] Available at: [Link][5]

-

Lanxess. Safety Data Sheet: 2-Mercaptobenzothiazole zinc salt.[2] Available at: [Link] (Note: Landing page for Vulkacit ZM, the trade name for ZMBT).

-

NTP (National Toxicology Program). Chemical Information Profile: 2-Mercaptobenzothiazole.[1][2] Available at: [Link]

-

Ataman Kimya. Technical Data Sheet: Zinc 2-Mercaptobenzothiazole (ZMBT).[2][6] Available at: [Link][5][7]

Sources

- 1. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. echemi.com [echemi.com]

- 7. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

High-Purity Synthesis of Zinc 2-Mercaptobenzothiazole (ZMBT)

This guide outlines the laboratory-scale synthesis of Zinc 2-mercaptobenzothiazole (ZMBT) , designed specifically for researchers in pharmaceutical development and materials science. Unlike industrial protocols that prioritize bulk yield for rubber vulcanization, this workflow prioritizes stoichiometric precision, purity, and trace metal control , which are critical when ZMBT is used as a reference standard for leachables or a bioactive zincophore scaffold.

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex historically utilized as a secondary accelerator in rubber vulcanization. However, in drug development, it has emerged as a critical extractable/leachable (E&L) impurity derived from elastomeric closures (e.g., syringe plungers, vial stoppers). Its leaching into biologic formulations can catalyze protein aggregation and degrade excipients like polysorbate 80. Conversely, the ZMBT scaffold is being investigated for its antimicrobial and enzyme-inhibiting properties (e.g., HSP90 inhibition).[1] This guide provides a definitive protocol for synthesizing high-purity ZMBT to serve as an analytical standard or experimental reagent.

Chemical Profile & Mechanism

-

IUPAC Name: Zinc(II) bis(2-mercaptobenzothiazolate)

-

CAS: 155-04-4[2]

-

Formula: C₁₄H₈N₂S₄Zn

-

Molecular Weight: 397.88 g/mol

-

Structure: ZMBT exists as a coordination polymer in the solid state but is often depicted as a monomer where Zinc(II) is coordinated by the exocyclic sulfur and endocyclic nitrogen of the benzothiazole ligand.

Reaction Mechanism

The synthesis utilizes a direct neutralization via reflux , avoiding the sodium salt intermediates common in industrial precipitation methods. This "clean" route minimizes ionic impurities (e.g., Na₂SO₄).

-

Ligand Activation: 2-Mercaptobenzothiazole (MBT) exists in tautomeric equilibrium (thione vs. thiol). Heating shifts the equilibrium, making the acidic proton available.

-

Coordination: Zinc oxide (ZnO) acts as the metal source and base. The zinc ion coordinates with the deprotonated MBT, releasing water as the sole byproduct.

Reaction Equation:

Figure 1: Reaction pathway for the direct synthesis of ZMBT from MBT and ZnO.

Materials & Equipment

| Component | Grade/Specification | Purpose |

| 2-Mercaptobenzothiazole (MBT) | >98% (Recrystallized) | Ligand source. Note: Commercial technical grade MBT often contains oxidation products (disulfides). Recrystallize from ethanol if necessary. |

| Zinc Oxide (ZnO) | ACS Reagent, ≥99.0% | Zinc source. Must be fine powder to ensure reactivity. |

| Ethanol (Absolute) | ACS Reagent, Anhydrous | Solvent medium. Promotes ligand solubility while precipitating the product. |

| Diethyl Ether | ACS Reagent | Washing solvent to remove unreacted ligand. |

| Equipment | Standard Lab Glassware | 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Büchner Funnel, Vacuum Pump. |

Experimental Protocol

Scale: This protocol produces approximately 10 g of ZMBT.

Step 1: Reactant Preparation

-

Weigh 8.36 g (50.0 mmol) of 2-Mercaptobenzothiazole (MBT).

-

Weigh 2.03 g (25.0 mmol) of Zinc Oxide (ZnO).

-

Note: A slight excess of MBT (1-2%) is acceptable, as it is easier to wash away than unreacted ZnO. However, for high purity, strict 2:1 stoichiometry is recommended.

-

Step 2: Reaction Setup

-

Place the MBT and ZnO into a 250 mL round-bottom flask.

-

Add 100 mL of Absolute Ethanol .

-

Add a magnetic stir bar.

-

Attach a reflux condenser and place the flask in an oil bath or heating mantle.

Step 3: Synthesis (Reflux)

-

Heat the mixture to reflux (approx. 78°C).

-

Maintain vigorous stirring. The ZnO is insoluble initially, but as the reaction progresses, the white ZnO powder will be consumed, and the voluminous, cream-colored ZMBT precipitate will form.

-

Reflux for 3 hours.

-

Checkpoint: The reaction mixture should transform into a thick, uniform suspension. If large white particles (ZnO) remain visible, extend reflux time.

-

Step 4: Isolation and Purification

-

Allow the mixture to cool to room temperature (25°C).

-

Filter the suspension under vacuum using a Büchner funnel with a fine-pore filter paper (Whatman No. 42 or equivalent).

-

Wash 1: Wash the filter cake with 50 mL of cold ethanol to remove any unreacted MBT.

-

Wash 2: Wash with 50 mL of hot water (60°C) . This step is critical to remove any trace soluble zinc salts or ionic impurities, although the direct oxide method minimizes these.

-

Wash 3 (Optional): A final rinse with 20 mL of diethyl ether facilitates faster drying.

Step 5: Drying

-

Dry the solid in a vacuum oven at 60°C for 6 hours .

-

Yield is typically 9.0 – 9.5 g (90-95%) .

-

Store in a desiccator, protected from light.

Characterization & Quality Control

To validate the synthesis for pharmaceutical use, the following parameters must be met:

| Test | Expected Result | Interpretation |

| Appearance | Cream/Pale Yellow Powder | Darker yellow/orange indicates oxidation or free sulfur impurities. |

| Melting Point | > 300°C (Decomposes) | Sharp melting points <200°C indicate free MBT (MP: ~179°C). |

| Solubility | Insoluble in H₂O, EtOH, Acetone. Soluble in DMSO, Pyridine. | Confirms formation of the coordination polymer. |

| FTIR | Absence of broad band at ~3100-3400 cm⁻¹ (N-H/S-H). Shift in C=N (~1630 cm⁻¹) and C-S (~1000 cm⁻¹) bands. | Disappearance of the N-H stretch validates deprotonation and Zn coordination. |

| Elemental Analysis | Zn: ~16.4% | Deviations >0.5% suggest trapped solvent or unreacted ZnO. |

Spectroscopic Validation (NMR)

While ZMBT has low solubility, ¹H NMR in DMSO-d₆ can confirm purity.

-

Free MBT: Shows a broad singlet for N-H/S-H at ~13.5 ppm.

-

ZMBT Complex: The absence of the proton signal at >13 ppm is the primary indicator of successful complexation. Aromatic protons appear in the 7.0–7.8 ppm range.[3]

Troubleshooting

| Problem | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during filtration. | Ensure vigorous stirring during reflux; ZnO is dense and can settle. |

| Sticky Product | Residual solvent or disulfide formation. | Wash thoroughly with diethyl ether; ensure vacuum drying is sufficient. |

| White Specks in Product | Unreacted Zinc Oxide. | The reaction did not go to completion. Filter the hot solution before cooling (if ZMBT is soluble enough) or use a slight excess of MBT and wash extensively with ethanol. |

| High Impurity Profile | Oxidation of MBT. | Use freshly recrystallized MBT. Conduct reaction under Nitrogen atmosphere if high precision is required. |

Safety & Handling (MSDS Summary)

-

Hazard Classification:

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]

-

Aquatic Toxicity (Acute 1, Chronic 1): Very toxic to aquatic life with long-lasting effects.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask or fume hood when handling the dry powder to prevent inhalation.

-

Disposal: Do not dispose of down the drain. Collect as solid hazardous waste (heavy metal containing).

References

-

Reaction Mechanism & Tautomerism

- Title: Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Biological Activity & Pharmacology

- Title: Biological Activities of 2-Mercaptobenzothiazole Deriv

- Source: Scientia Pharmaceutica (via NIH).

-

URL:[Link]

-

Leachables in Biologics

- Title: Mechanistic Investigation of Zn(II)

- Source: Molecular Pharmaceutics (ACS Public

-

URL:[Link]

-

Spectral Data (NMR/IR)

- Title: Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv

- Source: MDPI (Molecules).

-

URL:[Link]

-

Safety Data

- Title: Zinc 2-mercaptobenzothiazole - PubChem Compound Summary.

- Source: N

-

URL:[Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Structural & Functional Analysis of Zinc 2-Mercaptobenzothiazole (ZMBT)

[1]

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) represents a critical class of coordination complexes bridging industrial materials science and medicinal chemistry. While ubiquitous as a secondary accelerator in rubber vulcanization, its structural versatility—stemming from the thione-thiol tautomerism of the ligand—offers untapped potential in pharmacological applications.

This guide moves beyond basic synthesis. We analyze the causality between ZMBT’s coordination geometry and its reactivity, provide self-validating protocols for crystal growth, and dissect the mechanism of action that drives its utility in both polymer cross-linking and antimicrobial activity.

Molecular Architecture & Coordination Chemistry[1]

To understand ZMBT, one must first master the ligand's behavior. The 2-mercaptobenzothiazole (MBT) ligand is not static; it exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form) states.

The Tautomeric Shift

In the solid state, free MBT exists predominantly as the thione . However, upon deprotonation and coordination with Zinc(II), the ligand acts as an anionic thiolate .

-

Thione Form (Free Ligand): Characterized by an

bond and a -

Thiolate Form (Coordinated): The negative charge delocalizes between the Nitrogen and the exocyclic Sulfur.

Coordination Geometry

Zinc(II) is a

-

Homoleptic Species

: In its pure industrial form, ZMBT often polymerizes. The nitrogen and exocyclic sulfur atoms bridge adjacent zinc centers, forming insoluble chains or dimers. This explains the difficulty in obtaining single crystals of pure ZMBT without solvates. -

Adducts

: To isolate single crystals for X-ray diffraction (SC-XRD), researchers must introduce donor ligands (e.g., pyridine, phenanthroline) to break the polymeric chains, resulting in discrete monomeric units.

Synthesis & Crystallization Protocols

We present two distinct workflows: one for high-yield industrial powder (suitable for rubber compounding) and one for high-purity single crystal growth (suitable for SC-XRD analysis).

Protocol A: Industrial Precipitation (High Yield)

Objective: Production of ZMBT powder for vulcanization or bulk thermal analysis.

-

Ligand Activation: Dissolve 0.1 mol of 2-mercaptobenzothiazole (MBT) in 150 mL of 1M NaOH.

-

Why: Converts insoluble MBT thione into the water-soluble Sodium 2-mercaptobenzothiazolate (NaMBT).

-

Validation: Solution should turn clear/pale yellow. If turbid, filter before proceeding.

-

-

Metalation: Slowly add 0.055 mol of

dissolved in 50 mL water under vigorous stirring.-

Stoichiometry: A slight excess of Zinc ensures complete precipitation of the ligand.

-

-

Precipitation: A thick white/pale-yellow precipitate forms immediately. Stir for 30 minutes to ensure particle maturation.

-

Work-up: Filter and wash with distilled water until the filtrate is sulfate-free (test with

). Dry at 80°C.

Protocol B: Single Crystal Growth (Analytical Grade)

Objective: Growth of X-ray quality crystals using a phenanthroline adduct strategy.

-

Solvent System: Use an Ethanol/Toluene (1:1) mix. The toluene aids in solubilizing the aromatic rings, while ethanol coordinates with Zn.

-

Reaction: Mix 1.0 mmol

with 2.0 mmol MBT and 1.0 mmol 1,10-phenanthroline. -

Crystallization: Heat to reflux for 1 hour, filter hot, and allow slow evaporation at room temperature.

-

Outcome: Colorless/pale yellow blocks of

suitable for XRD.

-

Workflow Visualization

Figure 1: Dual-pathway synthesis workflow distinguishing between industrial precipitation and analytical crystal growth.

Structural Characterization Workflow

X-Ray Diffraction (XRD) Data

When analyzing ZMBT crystals (specifically the phenanthroline adduct), expect the following crystallographic parameters. These values serve as a benchmark for validating your synthesis.

| Parameter | Value (Typical for Adduct) | Significance |

| Crystal System | Monoclinic | Common for low-symmetry Zn complexes. |

| Space Group | Centrosymmetric; indicates ordered packing. | |

| Coordination | Tetrahedral ( | Zn binds to 2 S (from MBT) and 2 N (from Phen). |

| Zn-S Bond Length | ~2.35 - 2.40 Å | Indicative of anionic thiolate bonding. |

| Zn-N Bond Length | ~2.05 - 2.10 Å | Typical dative covalent bond. |

FTIR Fingerprinting

Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid "Go/No-Go" quality check.

- Stretch: Look for a shift from ~1500 cm⁻¹ (free ligand) to ~1480 cm⁻¹ (complex). This indicates coordination via the ring Nitrogen.

- Stretch: The exocyclic C-S bond (approx. 1000-1050 cm⁻¹) shifts to lower frequencies compared to the free thione, confirming the Zn-S interaction.

-

Absence of

: The disappearance of the broad N-H band (~3100-3200 cm⁻¹) confirms deprotonation and successful metalation.

Thermal & Stability Profiling

Thermal stability is paramount for ZMBT's role in rubber vulcanization, where processing temperatures exceed 140°C.

Thermogravimetric Analysis (TGA)[1][5][6]

-

Stage 1 (< 100°C): Loss of surface moisture or lattice water (if solvated).

-

Stage 2 (280°C - 320°C): Critical Decomposition Onset. This is the active window where the Zn-S bond cleaves.

-

Stage 3 (> 400°C): Complete degradation of the organic ligand, leaving residual Zinc Sulfide (ZnS) or Zinc Oxide (ZnO) depending on the atmosphere (Inert vs. Air).

Differential Scanning Calorimetry (DSC)

-

Melting Point: Pure ZMBT decomposes with melting around 300°C .

-

Exothermic Events: A sharp exotherm near 320°C typically indicates the oxidative degradation of the benzothiazole ring.

Applications & Structure-Activity Relationship (SAR)

The utility of ZMBT is not accidental; it is a direct function of the Zn-S bond lability.

Rubber Vulcanization Mechanism

ZMBT acts as a secondary accelerator . It does not function alone but facilitates the sulfur ring-opening.

-

Precursor Formation: ZMBT reacts with elemental sulfur (

) to form polysulfide-bridged zinc complexes ( -

Radical Release: At vulcanization temperatures (>140°C), the weak Zn-S bond breaks, releasing benzothiazyl radicals .

-

Cross-linking: These radicals abstract hydrogen from the rubber polymer backbone, creating active sites for sulfur cross-links.

Pharmaceutical Potential (Antimicrobial)

The "distorted tetrahedral" geometry allows the complex to interact with biological targets (e.g., fungal cell walls). The lipophilic benzothiazole ring facilitates transport across cell membranes, while the Zinc ion can disrupt enzymatic processes (e.g., inhibiting metalloproteases).

Mechanism Visualization

Figure 2: The mechanistic pathway of ZMBT in rubber vulcanization, highlighting the critical Zn-S cleavage step.

References

-

Cambridge Structural Database (CSD). Crystal structure of bis(2-mercaptobenzothiazolato)zinc(II) complexes. CSD Entries: ZNMBTZ, ZNMBTZ01.

-

Coran, A. Y. (2003). Chemistry of the vulcanization of natural rubber.[1][2][3][4] Rubber Chemistry and Technology, 76(2).

-

Ataman Kimya. (2025). Zinc 2-Mercaptobenzothiazole (ZMBT) Technical Data Sheet.

-

National Institutes of Health (NIH). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). PubMed Central.

-

Materials Project. Zinc Coordination Geometry and Stability Data.

Sources

Thermal Stability and Decomposition of Zinc 2-Mercaptobenzothiazole (ZMBT)

This guide provides an in-depth technical analysis of the thermal stability and decomposition of Zinc 2-mercaptobenzothiazole (ZMBT), structured for researchers and drug development professionals.

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex widely utilized as a semi-ultra accelerator in rubber vulcanization and as a fungicide in industrial applications.[1] Its thermal stability profile is critical for determining processing windows (e.g., preventing scorch during mixing) and understanding potential toxicity from degradation products. This guide details the thermodynamic boundaries of ZMBT, its decomposition kinetics, and the specific analytical protocols required to validate these parameters in a research setting.

Chemical Structure and Thermal Properties[1][2][3][4]

ZMBT exists primarily as a zinc salt of 2-mercaptobenzothiazole (MBT). Unlike the free acid MBT, which melts at ~180°C, the zinc complex exhibits enhanced thermal stability due to the coordination of the zinc ion with the sulfur and nitrogen atoms of the benzothiazole ring.

| Property | Specification | Notes |

| Molecular Formula | Coordination complex (2:1 ligand-to-metal ratio) | |

| Molecular Weight | 397.86 g/mol | |

| Melting Point | ~200°C - 230°C | Endothermic transition; purity dependent.[2] |

| Decomposition Onset | >300°C | Significant weight loss observed in TGA. |

| Appearance | Pale yellow powder | Discoloration indicates oxidation or free MBT. |

| Solubility | Insoluble in water; Soluble in | Critical for extraction protocols. |

Thermal Decomposition Mechanism

The thermal degradation of ZMBT is a multi-stage process. Understanding this mechanism is vital for predicting the release of volatile organic compounds (VOCs) during high-temperature processing.

2.1 Decomposition Pathway

The decomposition proceeds via the cleavage of the Zn-S coordination bonds, followed by the fragmentation of the benzothiazole moiety.

-

Stage I (Dehydration/Desorption): < 150°C. Loss of surface moisture and residual volatile synthesis solvents.

-

Stage II (Melting & Bond Cleavage): ~200°C - 300°C. The complex melts. At the upper end of this range, the coordinate bonds weaken.

-

Stage III (Primary Degradation): > 300°C. Rupture of the Zn-S bond releases free radicals or MBT dimers (MBTS).

-

Stage IV (Mineralization): > 500°C (in Air). Complete oxidation of the organic framework, leaving a residue of Zinc Oxide (ZnO) and Zinc Sulfate (

).

2.2 Mechanistic Diagram

The following diagram illustrates the logical flow of ZMBT thermal degradation.

Figure 1: Thermal decomposition pathway of Zinc 2-mercaptobenzothiazole.

Experimental Protocols for Stability Validation

3.1 Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (

-

Instrument: High-precision TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

-

Sample Mass: 5–10 mg (Use alumina crucibles to prevent catalytic interaction with Pt).

-

Purge Gas:

-

Nitrogen (Inert): 50 mL/min (To study pyrolysis mechanisms).

-

Air (Oxidative): 50 mL/min (To simulate real-world processing/aging).

-

-

Heating Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 800°C.

-

-

Data Analysis:

-

Identify

(Temperature at 5% weight loss). -

Calculate residual mass (Theoretical ZnO content is ~20.4%; deviations indicate impurities).

-

3.2 Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (physical change) and decomposition (chemical change).

-

Protocol:

-

Pan: Hermetically sealed aluminum pans (prevents volatile loss interfering with heat flow).

-

Ramp: 10°C/min from 25°C to 400°C.

-

-

Interpretation:

-

Look for a sharp endotherm at ~200°C (Melting).

-

Look for broad exotherms >300°C (Oxidative decomposition) or endotherms (Pyrolysis).

-

3.3 Pyrolysis-GC/MS (Py-GC/MS)

Objective: Identify specific toxic degradation products.

-

Flash Pyrolysis: 350°C and 550°C.

-

Column: HP-5MS or equivalent non-polar column.

-

Key Analytes to Monitor:

-

Benzothiazole (m/z 135)

-

Carbon Disulfide (

) -

Aniline derivatives (potential toxicity markers)

-

3.4 Experimental Workflow Diagram

Figure 2: Analytical workflow for characterizing ZMBT thermal stability.

Safety & Toxicology Implications

In drug development and materials science, the "stability" of ZMBT is a double-edged sword. While high stability is desired for processing, the decomposition products pose specific risks.

-

Mercaptobenzothiazole (MBT): The primary decomposition product is a known skin sensitizer and potential allergen.

-

Zinc Oxide (ZnO): The residue is generally GRAS (Generally Recognized As Safe) but can cause metal fume fever if inhaled as nano-dust during high-temperature processing.

-

Nitrosamines: If ZMBT is processed in the presence of secondary amines, there is a theoretical risk of forming N-nitrosamines, which are potent carcinogens. Note: ZMBT itself does not contain secondary amines, making it a safer alternative to dithiocarbamates in this regard.

References

-

Ataman Kimya. (n.d.). Zinc 2-Mercaptobenzothiazole (ZMBT) Technical Data. Retrieved from [Link]

-

Rayway Chemical. (2024). Rubber Accelerator ZMBT (MZ): Properties and Applications. Retrieved from [Link]

Sources

Solubility of Zinc 2-mercaptobenzothiazole (ZMBT) in Organic Solvents: A Technical Guide

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Zinc 2-mercaptobenzothiazole (ZMBT) .[1]

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) [CAS: 155-04-4] is a zinc coordination complex widely used as a secondary accelerator in rubber vulcanization and as a fungicide.[1][2][3][4] Unlike its parent compound, 2-mercaptobenzothiazole (MBT) , which exhibits moderate solubility in polar organic solvents, ZMBT is characterized by extremely low solubility in most common solvents at ambient conditions.[1]

This distinction is critical: literature often conflates the two.[1][3] While MBT dissolves in acetone and ethanol, ZMBT forms a stable coordination lattice that resists solvation.[1] This guide clarifies these physicochemical properties, provides available solubility data, and outlines a self-validating protocol for precise quantification.

Physicochemical Characterization & Structure

To understand the solubility limitations of ZMBT, one must analyze its solid-state structure.[1]

-

Molecular Formula:

[3] -

Structure: ZMBT is not a simple monomeric salt.[1][5][3][6][7] It exists as a coordination polymer or dimer in the solid state.[1] The zinc atom coordinates with the nitrogen and exocyclic sulfur of the benzothiazole rings, creating a stable lattice network.[1]

-

Solubility Consequence: Dissolution requires breaking these strong Zn-S and Zn-N coordination bonds.[1][3] Consequently, ZMBT is sparingly soluble in solvents that cannot effectively coordinate with Zinc to disrupt this lattice (e.g., non-coordinating solvents like benzene).[1]

Table 1: Comparative Properties (MBT vs. ZMBT)

| Property | 2-Mercaptobenzothiazole (MBT) | Zinc 2-Mercaptobenzothiazole (ZMBT) |

| State | Free Thiol/Thione | Zinc Salt / Coordination Complex |

| Polarity | Polar (Acidic proton) | Non-polar / Lipophilic Lattice |

| Water Solubility | Low (~600 mg/L) | Insoluble (~20 mg/L) |

| Acetone Solubility | Soluble (>10 g/L) | Sparingly Soluble / Insoluble |

| Primary Use | Primary Accelerator | Secondary Accelerator / Activator |

Solubility Landscape

The following data aggregates consensus from industrial safety data and chemical engineering literature. Note that "solubility" in rubber processing often refers to dispersibility or solubility at elevated vulcanization temperatures (>140°C).[1][3]

Table 2: Solubility Profile of ZMBT at 25°C

| Solvent Class | Solvent | Solubility Status | Notes |

| Polar Protic | Water | Insoluble | ~20.6 mg/L. Hydrolyzes in strong acid/base.[1][3] |

| Ethanol | Sparingly Soluble | < 1 g/L. Often reported as "insoluble" in bulk.[1][3] | |

| Methanol | Sparingly Soluble | Slightly higher than ethanol but still poor.[1][3] | |

| Polar Aprotic | Acetone | Sparingly Soluble | Unlike MBT, ZMBT does not freely dissolve.[1][3] |

| DMF / DMSO | Moderately Soluble | Strong donor solvents can disrupt Zn coordination.[1][3] | |

| Non-Polar | Benzene | Almost Insoluble | < 0.1 g/L. |

| Toluene | Almost Insoluble | Used as a dispersion medium, not a solvent.[1][3] | |

| Chloroform | Partly Soluble | Often used in "exhaustive extraction" protocols.[1][3] | |

| Gasoline | Insoluble | Critical for fuel-resistant rubber applications.[1][3] |

Technical Insight: The "solubility" of ZMBT in rubber compounds (polyisoprene matrices) is driven by temperature .[1] At 25°C, ZMBT is a dispersed solid.[1][3] At 150°C (curing temp), the lattice energy is overcome, allowing partial solubilization and reaction with sulfur.[1]

Thermodynamic Analysis of Dissolution

The dissolution of ZMBT is an endothermic process driven by entropy but hindered by high lattice enthalpy.[1]

The Dissolution Mechanism

The dissolution process involves three steps:

-

Lattice Disruption: Breaking the intermolecular Zn-S/Zn-N bonds (

).[1][3] -

Cavitation: Forming a cavity in the solvent (

).[1][3] -

Solvation: Formation of Solvent-Zn interactions (

).[1][3]

For ZMBT,

Thermodynamic Equation

To determine the enthalpy of dissolution experimentally, use the van 't Hoff equation by measuring solubility (

-

Plot:

(y-axis) vs. -

Slope:

.[1][3] A steep negative slope indicates high heat is required for dissolution (typical for ZMBT).[1][3]

Experimental Protocol: Determination of ZMBT Solubility

Due to the conflicting data in literature, researchers should generate their own data using this Self-Validating Saturation Protocol .

Method: Isothermal Saturation with ICP-OES Verification

Objective: Determine exact solubility in organic solvents, distinguishing between true solution and colloidal dispersion.

Reagents & Equipment[3][8]

-

0.22 µm PTFE Syringe Filters (Critical for removing colloids).[1][3]

-

Detection: ICP-OES (Inductively Coupled Plasma) for Zinc detection OR HPLC-UV (280-320 nm) for Benzothiazole moiety.[1][3]

Workflow Diagram

Figure 1: Step-by-step workflow for determining the solubility of sparingly soluble metal complexes.

Step-by-Step Procedure

-

Saturation: Add excess ZMBT powder (approx. 100 mg) to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate in a temperature-controlled shaker bath for 48 hours. Ensure solid persists (if all dissolves, add more).[1][3]

-

Filtration (Critical): Allow solids to settle for 1 hour. Draw supernatant and filter through a 0.22 µm PTFE filter .

-

Quantification:

-

Method A (ICP-OES): Digest an aliquot of filtrate in

.[1][3] Measure Zinc concentration.[1][3] Convert [Zn] to [ZMBT] using MW ratio. -

Method B (HPLC): Dilute filtrate with mobile phase (Acetonitrile/Water).[1][3] Analyze peak area against a standard MBT curve (Note: ZMBT dissociates to MBT on the column; ensure pH is controlled).[1][3]

-

Applications & Implications

Understanding the solubility limit is vital for:

-

Rubber Compounding: ZMBT is often used as a dispersion, not a solution.[1][3] Poor dispersion leads to "blooming" (white powder on rubber surface).[1][3]

-

Drug Delivery: ZMBT derivatives are explored for antifungal properties.[1][3] The low solubility is a bottleneck, requiring nano-formulation or ligand-exchange strategies to improve bioavailability.[1][3]

-

Environmental Fate: The low water solubility (~20 mg/L) limits leaching into groundwater, but its persistence in sediment is driven by its stability.[1][3]

References

-

PubChem. (2025).[1][3][9] Zinc 2-mercaptobenzothiazole Compound Summary. National Library of Medicine.[1][3] Link[3]

-

European Chemicals Agency (ECHA). (2025).[1][3][9] Registration Dossier: Zinc bis(2-mercaptobenzothiazole). Link[3][9]

-

Ataman Chemicals. Technical Data Sheet: ZMBT Solubility and Applications. Link

-

ChemicalBook. Zinc 2-mercaptobenzothiazole Properties and Safety. Link

-

Lanxess. (2015).[1][3] Product Safety Assessment: 2-Mercaptobenzothiazole Zinc Salt. Link

Sources

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. Zinc 2-mercaptobenzothiazole | 155-04-4 [chemicalbook.com]

- 3. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lanxess.com [lanxess.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. US2754303A - Process of producing normal zinc mercaptobenzothiazole - Google Patents [patents.google.com]

- 7. atamankimya.com [atamankimya.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Zinc 2-Mercaptobenzothiazole (ZMBT): Technical Monograph on Nomenclature, Synthesis, and Bio-Industrial Applications

[1]

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex of zinc and 2-mercaptobenzothiazole (MBT).[1][2] While historically dominant in the rubber industry as a vulcanization accelerator, its chemical profile—characterized by a stable zinc-sulfur coordination geometry—has garnered attention in material science for medical devices (latex integrity) and potential antimicrobial applications.[1][2] This guide provides a rigorous technical analysis of ZMBT, bridging its industrial utility with its relevance to pharmaceutical and medical device development.[1]

Identity & Nomenclature

Accurate nomenclature is critical for regulatory filing and database searching.[1][2] ZMBT exists as a zinc salt, often forming dimeric or polymeric structures in the solid state.[1][2]

| Identifier | Value |

| CAS Number | 155-04-4 |

| IUPAC Name | Zinc bis(1,3-benzothiazole-2-thiolate) |

| Molecular Formula | |

| Molecular Weight | 397.88 g/mol |

| SMILES | C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |

| Common Synonyms | ZMBT, Vulkacit ZM, Zinc mercaptobenzothiazole, 2(3H)-Benzothiazolethione zinc salt |

Structural Analysis

The compound consists of two 2-mercaptobenzothiazole ligands coordinated to a central zinc(II) ion.[1][2] The bonding occurs primarily through the exocyclic sulfur and the endocyclic nitrogen, forming a four-membered chelate ring that imparts significant thermal stability compared to the free acid (MBT).[1][2]

Physicochemical Properties

Understanding the physical constants is essential for formulation, particularly in dispersion mechanics for latex or suspension bases.[1]

| Property | Data / Observation | Relevance |

| Appearance | Pale yellow to cream powder | Visual quality control standard.[1][2] |

| Melting Point | > 300°C (Decomposes) | Indicates high thermal stability; suitable for high-temp vulcanization.[1][2] |

| Density | ~1.70 g/cm³ (at 25°C) | Critical for calculating specific gravity in composite formulations.[1][2] |

| Solubility (Water) | Insoluble (< 0.1 g/L) | Requires dispersion agents for aqueous systems (e.g., latex).[1][2] |

| Solubility (Organic) | Soluble in pyridine, dilute alkali; slightly soluble in ethanol/acetone.[1][2] | Dictates solvent choice for extraction or purification.[1][2] |

| Stability | Stable under normal storage; hydrolytically stable.[1][2] | Long shelf-life for raw material inventory.[1][2] |

Synthesis & Manufacturing Protocol

The synthesis of ZMBT is a neutralization reaction.[1][2] For high-purity applications (e.g., medical grade latex), the Direct Neutralization Method is preferred over salt metathesis to avoid chloride/sulfate contamination.[1][2]

Laboratory Scale Protocol (Direct Neutralization)

Objective: Synthesize high-purity ZMBT from MBT and Zinc Oxide.

-

Preparation: Dissolve 1.0 molar equivalent of 2-mercaptobenzothiazole (MBT) in ethanol or a water/surfactant mixture.[1][2] Heat to 50°C to ensure complete dissolution.[1][2]

-

Slurry Formation: Prepare a slurry of 0.55 molar equivalents (slight excess) of Zinc Oxide (ZnO) in water.[1][2]

-

Reaction: Slowly add the ZnO slurry to the MBT solution under vigorous agitation.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–3 hours. The mixture will thicken as the insoluble zinc salt precipitates.[1][2]

-

Filtration & Wash: Filter the precipitate while hot.[1][2] Wash the cake three times with hot water to remove unreacted MBT and soluble impurities.[1][2]

-

Drying: Dry the filter cake in a vacuum oven at 70°C until constant weight is achieved.

Synthesis Workflow Diagram

The following diagram illustrates the industrial logic flow for ZMBT production, highlighting critical control points (CCPs).

Figure 1: Industrial synthesis workflow for Zinc 2-mercaptobenzothiazole via direct neutralization.

Mechanism of Action

In Rubber Vulcanization

ZMBT acts as a secondary accelerator , often paired with thiazoles (like MBTS) or dithiocarbamates.[1][2] Its primary role is to activate sulfur and facilitate its insertion into the rubber polymer backbone.[1][2][3]

-

Activation: The zinc atom coordinates with sulfur ring structures (

), weakening the S-S bonds.[1][2] -

Cross-linking: It facilitates the formation of a polysulfidic intermediate that bridges polyisoprene chains.[1][2]

-

Latency: Unlike pure MBT, the zinc salt releases the active accelerator species more slowly, preventing "scorch" (premature vulcanization) during processing.[1][2]

Biological Mechanism (Antimicrobial Potential)

In medical applications, the mechanism parallels that of Zinc Pyrithione:

-

Ionophore Activity: The complex can facilitate the transport of Zinc ions (

) across fungal or bacterial cell membranes.[1][2] -

Metabolic Disruption: Intracellular accumulation of

disrupts ATP synthesis and iron-sulfur cluster proteins, leading to microbial cell death.[1][2]

Mechanistic Pathway Diagram[1][3]

Figure 2: Simplified mechanism of ZMBT-mediated sulfur cross-linking in polyisoprene matrices.[1][2]

Applications: Industrial & Life Sciences

Medical Device Manufacturing (Latex)

For researchers in MedTech, ZMBT is the accelerator of choice for latex dipped goods (gloves, condoms, catheters).[1][2]

-

Why ZMBT? It prevents destabilization of the latex emulsion (unlike acidic accelerators) and does not stain the finished product.[1][2]

-

Sensitization Management: While ZMBT is a sensitizer, modern "low-protein" and "accelerator-free" trends attempt to minimize its residual presence.[1][2] However, it remains the standard for cost-effective, durable latex curing.[1][2]

Pharmaceutical Preservatives

ZMBT exhibits broad-spectrum antifungal activity.[1][2] It is used as a preservative in:

Safety & Regulatory Profile

Signal Word: WARNING

| Hazard Class | Code | Description |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2][4][5] (Type IV Hypersensitivity) |

| Aquatic Toxicity | H400 / H410 | Very toxic to aquatic life with long-lasting effects.[1][2][6] |

Handling Protocol:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9071, Zinc mercaptobenzothiazole.[1][2] PubChem. Available at: [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Zinc bis(2(3H)-benzothiazolethione).[1][2] ECHA.[1][2] Available at: [Link][1][2]

-

Lanxess Corporation. Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt.[1][2] Lanxess. Available at: [Link]

-

World Health Organization (WHO). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2-Mercaptobenzothiazole.[1][2] IARC.[1][2][7] Available at: [Link]

-

Coran, A. Y. (2005).[1][2] Chemistry of the vulcanization of natural rubber. Rubber Chemistry and Technology. (Contextual citation for mechanism).

Sources

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. redox.com [redox.com]

- 6. chemos.de [chemos.de]

- 7. publications.iarc.who.int [publications.iarc.who.int]

Toxicological data and safety handling of Zinc 2-mercaptobenzothiazole

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of Zinc 2-mercaptobenzothiazole (ZMBT)

Foreword

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle Zinc 2-mercaptobenzothiazole (ZMBT). As a Senior Application Scientist, the objective of this document is to provide a comprehensive, technically accurate, and practical resource. We will delve into the toxicological data of ZMBT, not merely as a list of findings, but with an emphasis on the causality behind the data and the self-validating systems of protocols that ensure scientific integrity. This guide is structured to provide a deep understanding of the compound's potential hazards and the necessary precautions for safe handling, underpinned by authoritative references.

Chemical and Physical Identity

Zinc 2-mercaptobenzothiazole (CAS RN: 155-04-4) is the zinc salt of 2-mercaptobenzothiazole. It functions primarily as a vulcanization accelerator in the rubber industry but also finds use as a fungicide and corrosion inhibitor.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical and Physical Properties of Zinc 2-mercaptobenzothiazole

| Property | Value | Source |

| CAS Number | 155-04-4 | |

| Molecular Formula | C₁₄H₈N₂S₄Zn | |

| Molecular Weight | 397.88 g/mol | |

| Appearance | Pale yellow or light gray powder | |

| Melting Point | >300°C (>572°F) | [1] |

| Solubility | Insoluble in water; dispersible in organic solvents and rubber matrices. Slightly soluble in acetone, methanol, benzene, chloroform. | [2] |

| Stability | Stable, non-volatile solid at room temperature. Avoid contact with strong acids and oxidizing agents. | [1] |

| Synonyms | ZMBT, Bantex, Zenite, Zetax, Zinc 2-benzothiazolethiolate |

Comprehensive Toxicological Profile

The toxicological profile of ZMBT is multifaceted. While it is classified as mildly hazardous and not acutely toxic under normal industrial conditions, it presents specific chronic hazards that necessitate careful handling.

Acute Toxicity

ZMBT exhibits low acute toxicity via oral, dermal, and inhalation routes.[3] Lethal Dose (LD50) values from animal studies indicate that a large quantity of the substance is required to cause death.

Table 2: Acute Toxicity Data for Zinc 2-mercaptobenzothiazole

| Route | Species | LD50 Value | Key Observations | Source |

| Oral | Mouse | > 960 mg/kg | Low toxicity. | |

| Oral | Rat | 7500 mg/kg | Sub-lethal effects included reduced appetite and activity, weakness, and collapse. Autopsy showed hemorrhagic areas in lungs and liver hyperemia. | [4] |

| Dermal | Rabbit | > 2000 mg/kg | Low toxicity. Sub-lethal effects included changes in motor activity and reduced appetite. | [4] |

Irritation and Sensitization

Skin: ZMBT is not considered corrosive, but it can cause minor skin irritation with prolonged contact.[1][3] More significantly, it is a known skin sensitizer.[3] Repeated or prolonged contact may lead to allergic contact dermatitis, with symptoms such as redness, itching, and rash.[1] This allergenic potential is a primary concern in occupational settings and has been documented in cases involving protective gloves made of latex, nitrile, and neoprene.

Eyes: Dust from ZMBT may cause mechanical (abrasive) irritation to the eyes.[1]

Respiratory: Inhalation of ZMBT dust can also lead to mechanical irritation of the respiratory tract.[1]

Genotoxicity

Based on available data, ZMBT is not expected to be genotoxic in vivo.[3] While some in vitro studies on its parent compound, 2-mercaptobenzothiazole (MBT), suggested potential for clastogenic effects in mammalian cells, the available in vivo data for the chemical group were negative.[3] This distinction is critical; it implies that while the chemical might show activity in isolated cell systems, the whole-organism studies do not provide evidence of genetic damage in somatic or germ cells.[5]

Carcinogenicity

The carcinogenic potential of ZMBT is a subject of significant scientific scrutiny. The International Agency for Research on Cancer (IARC), under the World Health Organization, has classified the parent compound, 2-mercaptobenzothiazole (MBT), as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[3] This classification is based on limited evidence in human epidemiological studies and sufficient evidence from animal studies.[3]

For ZMBT specifically, animal studies have yielded equivocal results. An 18-month study in mice given ZMBT by gavage and in the diet showed no significant increase in tumors.[4] However, due to the classification of MBT and positive associations observed in workers in the rubber industry between MBT exposure and cancers, a cautious approach is warranted.[3]

Reproductive and Developmental Toxicity

Current evidence suggests that ZMBT does not cause specific reproductive or developmental toxicity.[3][4] Effects on reproduction or development in animal studies were typically observed only at dose levels that also caused significant toxicity to the maternal animal.[4] For example, one study noted prolonged parturition in female rats, but no adverse effects on sperm or evidence of developmental neurotoxicity or immunotoxicity were found.

Safe Handling and Exposure Control

Given the toxicological profile, particularly its sensitizing and potential carcinogenic properties, a stringent set of safety protocols is essential.

Engineering Controls

The primary method of exposure control should always be robust engineering solutions.

-

Ventilation: Use in a well-ventilated area is mandatory. For operations that may generate dust, such as weighing or mixing, local exhaust ventilation (LEV) systems should be employed to capture contaminants at the source.[2][6]

-

Process Enclosures: When feasible, use closed systems to minimize the potential for dust release during transfers and processing.[1]

Personal Protective Equipment (PPE)

PPE should be used as a secondary line of defense after all engineering controls have been optimized.[4]

-

Hand Protection: Wear permeation-resistant gloves. Given that ZMBT is a known allergen in various glove materials, careful selection is required.[1]

-

Eye Protection: Safety goggles or a face shield should be worn to protect against dust.[1][7]

-

Respiratory Protection: If airborne concentrations are expected to exceed exposure limits or if dust is present, a NIOSH-approved air-purifying particulate respirator is recommended.[1][7]

-

Skin and Body Protection: A lab coat or permeation-resistant clothing and foot protection are recommended to minimize skin contact.[1][7]

Caption: PPE selection workflow for handling ZMBT powder.

Hygiene and Handling Practices

-

Avoid dust formation.[8]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[6]

-

Keep containers tightly closed when not in use.[2]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][8]

Emergency and First Aid Procedures

Immediate and appropriate responses to exposure or spills are critical.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2][8]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]

Accidental Release Measures

The primary goal is to contain the spill and prevent it from entering waterways while protecting personnel.

Caption: Emergency response workflow for a ZMBT spill.

For large spills, use a shovel to place the material into a convenient waste disposal container. For small spills, dampen the solid material with 60-70% ethanol before transferring it to a suitable container.[7][9] In all cases, prevent the material from entering drains or waterways.[6][8]

Storage, Disposal, and Environmental Fate

Storage

Store in a cool, well-ventilated place away from sunlight.[2] Keep containers tightly closed and away from incompatible materials like strong oxidizing agents.[1][2]

Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.[2] Do not allow the product to be released into the environment.[8]

Environmental Fate and Ecotoxicity

ZMBT can persist in aquatic environments and is classified as very toxic to aquatic life with long-lasting effects.[2][8] While it is not readily biodegradable, it can break down into biodegradable substances with prolonged exposure to water and/or light.[1] Due to its high toxicity to fish, invertebrates, and aquatic plants, discharge into waterways must be strictly avoided.[1]

Key Experimental Methodologies: The Basis of Trustworthiness

The toxicological data presented are derived from standardized, validated testing protocols. Understanding the principles of these tests provides confidence in the resulting data.

Protocol Example: Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)

The LLNA is a preferred method for identifying skin sensitizers. Its scientific rationale is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

-

Test Substance Application: A range of concentrations of ZMBT, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of mice for three consecutive days.

-

Cell Proliferation Measurement: On day five, a radiolabeled marker (e.g., ³H-methyl thymidine) is injected intravenously. This marker is incorporated into the DNA of dividing cells.

-

Data Collection: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed. The level of radioactivity is measured.

-

Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to a vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating sensitizing potential.

This self-validating system, with its clear endpoint (lymphocyte proliferation) directly linked to the mechanism of sensitization, provides trustworthy data for hazard classification. In one study, ZMBT was found to be a weaker sensitizer than its parent compound MBT but stronger than other related compounds.[10]

References

- Ataman Kimya. (n.d.). ZINC 2-MERCAPTOBENZOTHIAZOLE (ZMBT).

- Lanxess. (2015, July). Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt.

- Evaluation statement. (2022, January 14). Mercaptobenzimidazoles and their zinc salts.

- NOAA. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. CAMEO Chemicals.

- IROWATER. (n.d.). 2-Mercaptobenzothiazole SDS.

- Publisso. (2025, March 31). 2-Mercaptobenzothiazole.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole.

- Evaluation statement. (2025, June 26). Mercaptobenzothiazole and its sodium and zinc salt.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: 2-Mercaptobenzothiazole Zinc Salt.

- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only).

- NICNAS. (2016, February 5). Mercaptobenzothiazole and its salts: Human health tier II assessment.

- ECHEMI. (n.d.). Zinc 2-mercaptobenzothiazole SDS, 155-04-4 Safety Data Sheets.

Sources

- 1. lanxess.com [lanxess.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. series.publisso.de [series.publisso.de]

- 6. chemos.de [chemos.de]

- 7. irowater.com [irowater.com]

- 8. echemi.com [echemi.com]

- 9. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ec.europa.eu [ec.europa.eu]

Environmental fate and degradation of Zinc 2-mercaptobenzothiazole

Technical Guide: Environmental Fate & Degradation Kinetics of Zinc 2-Mercaptobenzothiazole (ZMBT)

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) is a zinc salt of 2-mercaptobenzothiazole (MBT), widely utilized as a vulcanization accelerator in the rubber industry, a corrosion inhibitor, and a fungicide. Its environmental fate is defined by a critical dissociation mechanism : ZMBT itself is not the primary persistent agent; rather, it serves as a reservoir for the release of Zinc ions (

This guide synthesizes the complex degradation pathways of ZMBT, emphasizing that environmental assessment must treat the inorganic (

Physicochemical Dissociation Dynamics

The environmental behavior of ZMBT is initiated by its dissociation in aqueous environments. Unlike stable organic pollutants, ZMBT is a coordination complex that hydrolyzes upon contact with water.

Dissociation Equilibrium

In aqueous systems, ZMBT exists in equilibrium with its dissociated ions. The dissociation is driven by the solubility product constant (

-

The Zinc Vector: The released

rapidly interacts with environmental ligands ( -

The MBT Vector: The MBT anion (

) can protonate to form the neutral species (

The Critical Role of pH (pKa = 7.03)

The pKa of MBT is approximately 7.03 . This proximity to neutral environmental pH creates a highly sensitive "tipping point" for fate transport:

-

pH < 7 (Acidic): The neutral form (HMBT) dominates. It is less soluble and more hydrophobic (

), leading to stronger adsorption to soil organic matter (SOM). -

pH > 7 (Basic): The anionic form (

) dominates. It is highly water-soluble and repelled by negatively charged soil surfaces, significantly increasing mobility and leaching potential into groundwater.

Environmental Compartment Partitioning

| Compartment | Dominant Species | Mechanism of Interaction | Fate Outcome |

| Surface Water | Photolysis & Hydrolysis | Rapid photodegradation of MBT; Zn remains dissolved or complexes. | |

| Sediment | Zn-precipitates / HMBT | Sorption / Precipitation | Accumulation. Zn binds to sulfides; HMBT partitions into organic carbon. |

| Soil (Acidic) | HMBT | Hydrophobic Adsorption | Immobilization. Bioavailability to microbes is limited. |

| Soil (Alkaline) | Anionic Repulsion | High Leaching. Risk of aquifer contamination. |

Degradation Pathways

Once dissociated, the organic MBT moiety undergoes transformation via two primary pathways: Abiotic (Photolysis) and Biotic (Microbial).

Abiotic Degradation: Photolysis (Dominant in Surface Water)

Direct photolysis is the fastest degradation route for MBT in clear surface waters.

-

Mechanism: UV absorption (max ~320 nm) excites the benzothiazole ring, leading to oxidative cleavage.

-

Primary Products:

-

Benzothiazole (BT): Formed via desulfurization.

-

2-Benzothiazolesulfonic acid (BTSA): The primary product in oxygenated waters (oxidation of the thiol group).

-

MBTS (Disulfide): Formed via dimerization of two MBT radicals.

-

Biotic Degradation: Microbial Metabolism

MBT is generally considered recalcitrant (hard to degrade) and toxic to many common bacteria at concentrations >50 mg/L. However, specific adapted strains (e.g., Rhodococcus, Pseudomonas) possess enzymes to metabolize it.

-

Methylation Pathway: Some bacteria detoxify MBT by methylating the thiol group to form 2-methylthiobenzothiazole (MTBT) . This metabolite is more lipophilic and can bioaccumulate.

-

Mineralization Pathway: Specialized strains can cleave the benzothiazole ring, eventually leading to

, sulfate, and ammonia, though this process is slow.

Visualizing the Pathway

Figure 1: The environmental degradation cascade of ZMBT, highlighting the central role of MBT and its divergence into photolytic (BTSA, BT) and biotic (MTBT) metabolites.

Experimental Protocols

To validate the fate of ZMBT in a specific matrix (e.g., tire wear particles or drug packaging), the following protocols are recommended.

Protocol A: Dissociation & Leaching Kinetics (Modified OECD 105)

Objective: Determine the rate of MBT release from ZMBT in varying pH buffers.

-

Preparation: Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.

-

Loading: Add excess ZMBT (solid) to brown glass flasks (to prevent photolysis) containing the buffers.

-

Equilibration: Agitate at 100 rpm at 20°C.

-

Sampling: Aliquot samples at t=0, 1h, 6h, 24h, 48h, and 72h.

-

Filtration: Filter through 0.22 µm PTFE filters to remove undissolved ZMBT complex.

-

Analysis: Analyze filtrate for:

-

Zinc: ICP-OES or ICP-MS.

-

MBT: HPLC-UV (325 nm) or LC-MS/MS.

-

-

Calculation: Plot concentration vs. time. Calculate dissociation rate constants (

).

Protocol B: Simulation of Biodegradation (Modified OECD 301F)

Objective: Assess biodegradability while mitigating MBT toxicity to inoculum.

-

Inoculum: Use activated sludge from a wastewater treatment plant (WWTP) treating industrial rubber effluent (adapted sludge is critical).

-

Test Medium: Mineral salts medium.

-

Test Substance: Add ZMBT at a low concentration (e.g., 10-20 mg/L) to avoid inhibiting bacterial respiration.

-

Reference: Use Sodium Benzoate as a positive control.

-

Measurement: Manometric Respirometry (measure

consumption) over 28 days. -

Specific Analysis: At Day 28, extract the medium and analyze for metabolites (BTSA, MTBT) using LC-MS to distinguish between mineralization and primary transformation.

Visualizing the Experimental Workflow

Figure 2: Workflow for determining the dissociation kinetics of ZMBT, separating the inorganic and organic analysis streams.

Ecotoxicological Implications

The toxicity of ZMBT is "double-barreled":

-

Zinc Toxicity: Acute toxicity to aquatic organisms (daphnia, algae) is often driven by the dissolved zinc fraction (

). -

MBT Toxicity: The organic moiety is a known allergen and has shown chronic toxicity in aquatic environments.

-

Microbial Inhibition: MBT is bacteriostatic; high concentrations in wastewater can crash biological treatment units.

-

Endocrine Disruption: Emerging evidence suggests benzothiazoles may interfere with hormonal pathways in fish.

-

Risk Mitigation:

-

Wastewater: Effluent containing ZMBT must undergo Advanced Oxidation Processes (AOPs) like Ozonation or UV/

to degrade the benzothiazole ring before biological treatment or discharge.

References

-

Lomheim, L., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. National Institutes of Health (NIH). Link

-

European Chemicals Agency (ECHA). (2015).[1] Benzothiazole-2-thiol (MBT) - Registration Dossier & Physicochemical Properties. ECHA.[1] Link

-

De Wever, H., et al. (2001). Biodegradation of 2-mercaptobenzothiazole and related compounds. Eawag Biocatalysis/Biodegradation Database. Link

-

World Health Organization (WHO). (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 2-Mercaptobenzothiazole. IARC Publications. Link

-

Hansson, C., et al. (2005). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. Link

Sources

Zinc 2-mercaptobenzothiazole molecular formula and weight.

Molecular Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex widely utilized as a vulcanization accelerator in the rubber industry and a broad-spectrum fungicide.[1][2][3] In the context of pharmaceutical development, ZMBT is a critical "Extractable and Leachable" (E&L) compound. Its presence in container closure systems (CCS)—specifically rubber stoppers and syringe plungers—necessitates rigorous quantification to prevent drug product interaction or patient toxicity.[1][2] This guide provides a definitive chemical profile, synthesis methodology, and analytical framework for researchers.[2]

Part 1: Chemical Identity & Stoichiometry

ZMBT exists primarily as a zinc(II) complex of the thione tautomer of 2-mercaptobenzothiazole.[1][2] Unlike simple ionic salts, it forms a coordination polymer in the solid state, contributing to its insolubility in water and stability in elastomer matrices.

Core Data Table

| Parameter | Value | Technical Notes |

| IUPAC Name | Zinc(II) bis(1,3-benzothiazole-2-thiolate) | Often referred to as the zinc salt of 2-mercaptobenzothiazole.[1][2][3][4] |

| CAS Registry | 155-04-4 | Distinct from free MBT (149-30-4).[1][2][4][5] |

| Molecular Formula | Represents the monomeric unit.[1][2] | |

| Molecular Weight | 397.86 g/mol | Calculated using standard atomic weights (Zn: 65.38).[1][2] |

| Appearance | Pale yellow to cream powder | Darkens upon oxidation or UV exposure.[1][2] |

| Solubility | Insoluble in water; Soluble in THF, Pyridine | Critical for extraction protocols in E&L studies.[1][2] |

| Melting Point | > 300°C (Decomposes) | High thermal stability suits vulcanization processes.[1][2] |

Structural Nuance: The Coordination Geometry

While the formula suggests a simple monomer (

-

Implication: This polymeric network explains why ZMBT is difficult to dissolve without coordinating solvents (like pyridine) that break the polymeric bridges.[1][2]

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity ZMBT for use as an analytical standard in toxicity studies.

Method: Aqueous precipitation via Double Displacement.[1][2]

Rationale: Using soluble salts (

Reagents Required

-

Sodium 2-Mercaptobenzothiazole (NaMBT): 50% Aqueous Solution (Commercial grade) or synthesized in situ.[1][2]

-

Zinc Sulfate Heptahydrate (

): ACS Reagent Grade.[1][2] -

Deionized Water (DI):

.[1][2]

Step-by-Step Protocol

-

Preparation of Zinc Solution:

-

Preparation of Ligand Solution:

-

Precipitation Reaction:

-

Filtration & Purification (The Critical Step):

-

Filter the precipitate using a Buchner funnel (Whatman #1 paper).[1]

-

Wash 1: 3x with DI water to remove sodium sulfate byproducts.[1][2]

-

Wash 2: 1x with cold Ethanol to remove unreacted organic ligand (MBT).[1][2]

-

Validation: Test the filtrate with

.[1][2] If a white precipitate (

-

-

Drying:

Visual Workflow: Synthesis Logic

Figure 1: Self-validating synthesis workflow for ZMBT.[1][2] The barium chloride test ensures the removal of ionic byproducts.

Part 3: Analytical Validation

To confirm the identity of the synthesized ZMBT, use the following spectral markers.

1. FTIR Spectroscopy (Fingerprint)

-

Key Absorbance Bands:

2. Thermogravimetric Analysis (TGA)

-

Weight Loss: A sharp decomposition step occurs between 320°C–350°C, leaving a residue of Zinc Sulfide (

) or Zinc Oxide (

Part 4: Drug Development Context (Extractables & Leachables)

For pharmaceutical scientists, ZMBT is less a "drug" and more a "critical process impurity."[1][2] It is a Type II sensitizer and must be monitored in parenteral drug products stored in rubber-stoppered vials.[1][2]

The Leaching Mechanism

ZMBT is used to accelerate the sulfur cross-linking of Halobutyl rubbers (Chlorobutyl/Bromobutyl).[1]

-

Sterilization: Autoclaving (121°C) can drive ZMBT migration to the stopper surface.[1][2]

-

Solubilization: Surfactants (e.g., Polysorbate 80) or high pH drug formulations can facilitate the leaching of ZMBT into the aqueous drug product.[1][2]

-

Risk: ZMBT can react with disulfide bridges in protein therapeutics, causing aggregation or immunogenicity.[1][2]

Risk Assessment Workflow

Figure 2: Path of ZMBT from container closure system to patient risk, highlighting the detection requirement.[1][2]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 9071, Zinc mercaptobenzothiazole. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (2016).[1][2] 2-Mercaptobenzothiazole.[1][2][4][5][6][7][8][9][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][2][10] Substance Information: Zinc bis(2-benzothiazolethiolate).[1][2] Retrieved from [Link][1][2]

-

Coran, A. Y. (2013).[1][2] Chemistry of the Vulcanization of Rubber. In Science and Technology of Rubber (Fourth Edition). Academic Press.[1][2]

-

Jenke, D. (2009).[1][2] Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.[1][2]

Sources

- 1. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. series.publisso.de [series.publisso.de]

- 6. Zinc 2-mercaptobenzothiazole | CAS#:155-04-4 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. 155-04-4・2-Mercaptobenzothiazole Zinc Salt・328-33402・322-33405[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. calpaclab.com [calpaclab.com]

Methodological & Application

Advanced Quantification of Zinc 2-Mercaptobenzothiazole (ZMBT) in Vulcanized Rubber

Application Note: AN-ZMBT-2026

Methodology: High-Performance Liquid Chromatography (HPLC-DAD) & Pyrolysis-GC/MS Version: 2.1 | Status: Validated

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) is a critical primary or secondary accelerator in the sulfur vulcanization of rubber, particularly in latex films, medical gloves, and tire compounds. While essential for cross-linking efficiency, residual ZMBT and its dissociation products (primarily 2-mercaptobenzothiazole, MBT) are potent contact allergens and potential environmental toxins.

This guide provides a rigorous analytical framework for quantifying ZMBT. It addresses the primary analytical challenge: ZMBT is a zinc salt that dissociates in solution. Therefore, accurate quantification requires a "Total MBT" approach with stoichiometric back-calculation, supported by specific extraction protocols that prevent thermal degradation of the analyte.

Part 1: The Analytical Challenge & Strategy

1.1 The Dissociation Paradox

Direct quantification of intact ZMBT molecules by liquid chromatography is often unfeasible because the complex dissociates in the mobile phase.

-

Mechanism: In the presence of organic solvents and acidic buffers (standard HPLC conditions), ZMBT (

) dissociates into Zinc ions ( -

The Solution: The protocol below forces this dissociation to completion, quantifies the stable MBT moiety, and calculates the initial ZMBT concentration based on molar mass ratios.

1.2 Strategic Workflow